molecular formula C5H7BrF4 B1391012 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane CAS No. 1099598-06-7

2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane

Cat. No. B1391012
M. Wt: 223.01 g/mol
InChI Key: QPOXETOPFSJYBI-UHFFFAOYSA-N
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Description

2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane is a chemical compound with the molecular formula C5H7BrF4 . It has a molecular weight of 223.01 .


Molecular Structure Analysis

The molecular structure of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane consists of a carbon backbone with a bromine atom and four fluorine atoms attached . The exact structure can be represented as CC(C(F)(F)F)BrF .

Scientific Research Applications

  • Conformational Analysis and Stability : A study by Wang et al. (2002) focused on the conformational analysis of (S)-(+)-1-bromo-2-methylbutane using vibrational circular dichroism. This research is significant for understanding the conformational stability and properties of bromoalkanes, which can be relevant for 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane as well (Wang et al., 2002).

  • Solvolysis and Reaction Mechanisms : Liu et al. (2009) explored the solvolysis of various tertiary bromoalkanes, including 2-bromo-2-methylbutane, providing insights into the solvolysis mechanisms and nucleophilic solvent participation. This study is relevant for understanding the chemical behavior of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane in different solvents (Liu et al., 2009).

  • Optical Rotation and Atomic Dimension : Brauns (1937) investigated the optical rotation of various 1-halogeno-2-methylbutanes, including the bromo derivative. This research helps in understanding the optical properties, which could be extrapolated to similar compounds like 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane (Brauns, 1937).

  • Thermal Decomposition : The study by Hargreaves et al. (2007) on the thermal decomposition of 1-bromo-2-methylbutane reveals the behavior of bromoalkanes under different conditions, which is crucial for understanding the stability and decomposition patterns of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane (Hargreaves et al., 2007).

  • Vibrational Analysis : Crowder et al. (1980) conducted a vibrational analysis of tertiary alkyl bromides, which is essential for understanding the molecular vibrations and spectroscopic properties of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane (Crowder et al., 1980).

  • Autoxidation and Stereochemistry : Howard et al. (1977) studied the autoxidation of optically active 1-bromo-2-methylbutane, which provides insights into the oxidation processes and stereochemical aspects that could be applicable to 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane (Howard et al., 1977).

  • Enantioselective Decomposition : Rampulla and Gellman (2006) explored the enantioselective surface chemistry of chiral alkyl bromides, including S-1-bromo-2-methylbutane. This research is important for understanding the surface interactions and enantioselectivity of bromoalkanes like 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane (Rampulla & Gellman, 2006).

properties

IUPAC Name

2-bromo-1,1,1,3-tetrafluoro-3-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrF4/c1-4(2,7)3(6)5(8,9)10/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOXETOPFSJYBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(F)(F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901264662
Record name 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901264662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane

CAS RN

1099598-06-7
Record name 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099598-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901264662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane
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Reactant of Route 6
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